ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate
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Overview
Description
Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thieno[2,3-d]pyrimidine core, along with a chlorophenyl group, makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Sulfanyl Acetylation: The thieno[2,3-d]pyrimidine derivative is then reacted with a sulfanyl acetylating agent to introduce the sulfanyl group.
Glycinate Formation: Finally, the compound is esterified with ethyl glycinate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted thienopyrimidine derivatives
Scientific Research Applications
Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity . The sulfanyl group may contribute to the compound’s redox properties, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different biological activities.
Uniqueness
Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as a therapeutic agent, while the thieno[2,3-d]pyrimidine core provides a versatile scaffold for further chemical modifications .
Properties
Molecular Formula |
C18H16ClN3O3S2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
ethyl 2-[[2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-2-25-15(24)7-20-14(23)9-27-18-16-13(8-26-17(16)21-10-22-18)11-3-5-12(19)6-4-11/h3-6,8,10H,2,7,9H2,1H3,(H,20,23) |
InChI Key |
LNJQBNSXQWYYCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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